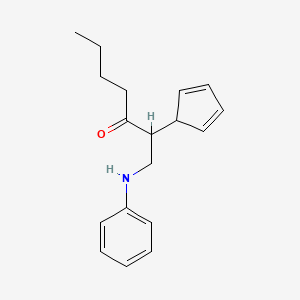
1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one is an organic compound that features a unique structure combining an aniline group, a cyclopentadienyl moiety, and a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one typically involves multi-step organic reactions One common method is the Diels-Alder reaction, where a cyclopentadienyl compound reacts with an appropriate dienophile under controlled temperature conditions to form the cyclopentadienyl moiety
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under reflux conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one involves its interaction with molecular targets such as enzymes or receptors. The aniline group can form hydrogen bonds or π-π interactions with target proteins, while the cyclopentadienyl moiety can participate in electron transfer processes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Anilino-2-(cyclopenta-2,4-dien-1-yl)hexan-3-one: Similar structure with a shorter carbon chain.
1-Anilino-2-(cyclopenta-2,4-dien-1-yl)octan-3-one: Similar structure with a longer carbon chain.
1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-2-one: Similar structure with the carbonyl group at a different position.
Uniqueness: 1-Anilino-2-(cyclopenta-2,4-dien-1-yl)heptan-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
877373-39-2 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-anilino-2-cyclopenta-2,4-dien-1-ylheptan-3-one |
InChI |
InChI=1S/C18H23NO/c1-2-3-13-18(20)17(15-9-7-8-10-15)14-19-16-11-5-4-6-12-16/h4-12,15,17,19H,2-3,13-14H2,1H3 |
InChI Key |
GRAWRYSIULWXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CNC1=CC=CC=C1)C2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


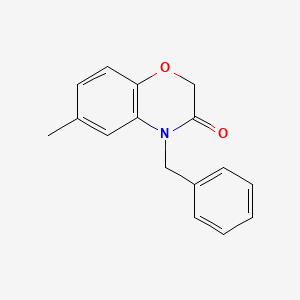
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)


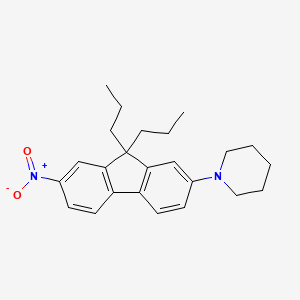
![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)
![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)
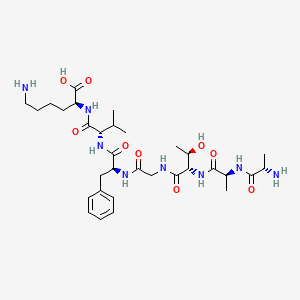
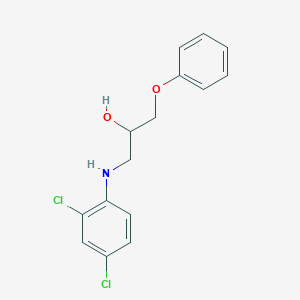
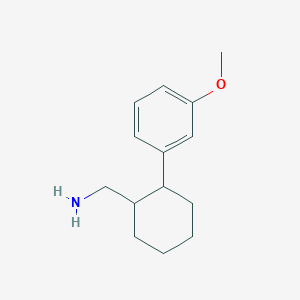
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)

![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)
